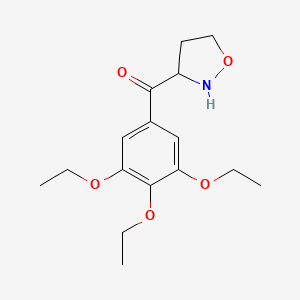![molecular formula C12H14N2O5 B14666758 N-[(Carboxymethyl)carbamoyl]phenylalanine CAS No. 38991-87-6](/img/structure/B14666758.png)
N-[(Carboxymethyl)carbamoyl]phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Carboxymethyl)carbamoyl]phenylalanine is a compound belonging to the class of ureas and phenylalanine derivatives It is characterized by the presence of a carbamoyl group attached to the phenylalanine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Carboxymethyl)carbamoyl]phenylalanine can be achieved through several methods. One common approach involves the reaction of phenylalanine with carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of the desired compound . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of ureas and carbamates .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Carboxymethyl)carbamoyl]phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the carbamoyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbamoyl group to an amine.
Substitution: Substitution reactions can occur at the phenyl ring or the carbamoyl group, depending on the reagents and conditions used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbamoyl group may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-[(Carboxymethyl)carbamoyl]phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(Carboxymethyl)carbamoyl]phenylalanine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its mechanism of action include the inhibition of enzyme activity and modulation of protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-carbamoyl-D-phenylglycine: This compound is similar in structure but differs in the position of the carbamoyl group.
N-carbamoyl-alpha amino acids: These compounds share the carbamoyl functional group but have different amino acid backbones.
Uniqueness
N-[(Carboxymethyl)carbamoyl]phenylalanine is unique due to its specific combination of the carbamoyl group with the phenylalanine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
38991-87-6 |
|---|---|
Molekularformel |
C12H14N2O5 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
2-(carboxymethylcarbamoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H14N2O5/c15-10(16)7-13-12(19)14-9(11(17)18)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)(H,17,18)(H2,13,14,19) |
InChI-Schlüssel |
QPRPRCBDWMMBHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


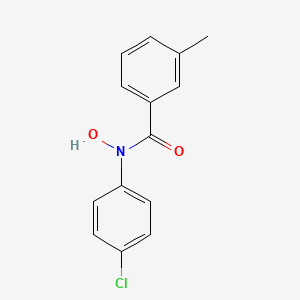
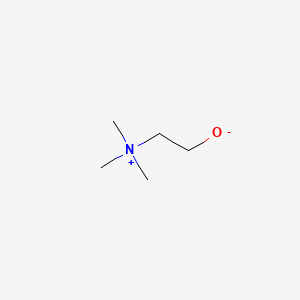
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
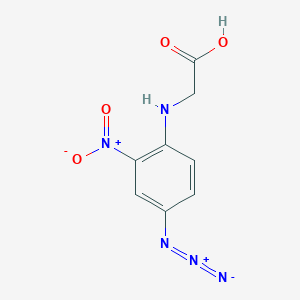
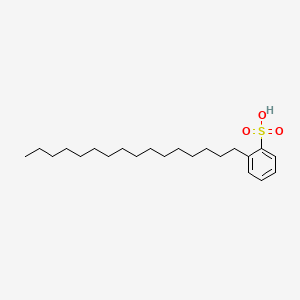
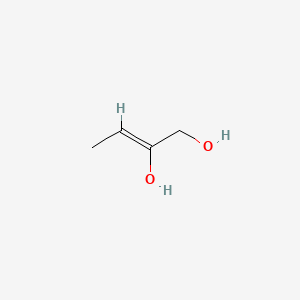

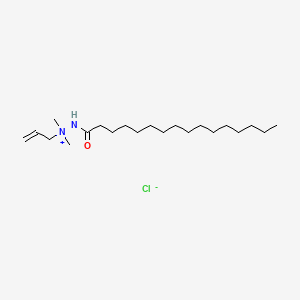
![Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14666722.png)

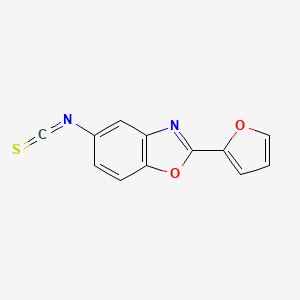
![Dispiro[2.0.2.5]undecane, 8-methylene-](/img/structure/B14666732.png)

